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molecular formula C10H10O4S B8545390 3-[(Methoxycarbonyl)methylthio]benzoic Acid

3-[(Methoxycarbonyl)methylthio]benzoic Acid

Cat. No. B8545390
M. Wt: 226.25 g/mol
InChI Key: MIGBHYYQGOORDK-UHFFFAOYSA-N
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Patent
US06355633B1

Procedure details

From methyl bromoacetate and 3-mercaptobenzoic acid (30%): MS (ES-Neg): [M−H]− 225.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([O:5][CH3:6])=[O:4].[SH:7][C:8]1[CH:9]=[C:10]([CH:14]=[CH:15][CH:16]=1)[C:11]([OH:13])=[O:12]>>[CH3:6][O:5][C:3]([CH2:2][S:7][C:8]1[CH:9]=[C:10]([CH:14]=[CH:15][CH:16]=1)[C:11]([OH:13])=[O:12])=[O:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
SC=1C=C(C(=O)O)C=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
COC(=O)CSC=1C=C(C(=O)O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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